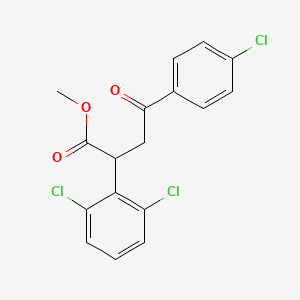

Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate

Description

Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate is a chlorinated ester compound featuring a ketone group and multiple aromatic substituents. Its structure includes a 4-chlorophenyl group at position 4 and a 2,6-dichlorophenyl group at position 2, connected via a butanoate backbone. This compound is primarily utilized as an intermediate in synthesizing metconazole, a triazole-class fungicide used in agriculture and horticulture . The synthesis involves hydrolysis of methyl or ethyl esters under basic conditions, yielding high-purity intermediates for antifungal agents .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3O3/c1-23-17(22)12(16-13(19)3-2-4-14(16)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,12H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWDUCQFSSUPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184911 | |

| Record name | Methyl 4-chloro-α-(2,6-dichlorophenyl)-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344280-86-0 | |

| Record name | Methyl 4-chloro-α-(2,6-dichlorophenyl)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344280-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-α-(2,6-dichlorophenyl)-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a chlorophenyl group is introduced to a precursor molecule under the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent steps may include chlorination reactions to introduce additional chlorophenyl groups and oxidation reactions to form the keto group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, forming a corresponding alcohol.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fungicide Intermediates

a) 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Chloride

- Structure : Contains a 2,6-dichlorophenyl group linked to an isoxazole ring and a carboxylic acid chloride.

- Key Differences : The isoxazole ring replaces the ester and ketone functionalities of the target compound. This structural variation enhances electrophilicity, making it reactive in coupling reactions for agrochemical synthesis.

- Application : Used in synthesizing herbicides and fungicides, differing from the target compound’s role in triazole antifungals .

b) Butoconazole Nitrate

- Structure : Features a 4-(4-chlorophenyl) group, a 2,6-dichlorophenylthio moiety, and an imidazole ring.

- Key Differences : The thioether linkage and imidazole ring (instead of an ester) enhance antifungal activity by targeting fungal cytochrome P450 enzymes.

- Application : Directly used as an antifungal agent (e.g., in vaginal creams), unlike the target compound, which is an intermediate .

Pharmaceutical Impurities and Derivatives

a) Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid)

- Structure : Contains a 4-chlorobenzoyl group and a carboxylic acid.

- Key Differences : The carboxylic acid group replaces the ester, altering pharmacokinetics (e.g., increased water solubility).

- Role: Active metabolite of fenofibrate, a lipid-lowering drug, contrasting with the target compound’s role in fungicide synthesis .

b) (4-Chlorophenyl)(4-hydroxyphenyl)methanone

Functional Group and Reactivity Analysis

Table 1: Comparative Analysis of Key Features

Key Observations:

- Electrophilic Reactivity : Compounds with acid chlorides (e.g., 3-(2,6-dichlorophenyl)-isoxazole) exhibit higher reactivity than esters, favoring nucleophilic substitution reactions .

- Biological Activity : The imidazole ring in Butoconazole enhances antifungal efficacy compared to the target compound’s ester, which requires further functionalization .

- Solubility: Carboxylic acid derivatives (e.g., Fenofibric Acid) show improved aqueous solubility over esters, influencing their roles as active drugs vs. intermediates .

Biological Activity

Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate (CAS No. 344280-40-6) is an organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C17H13Cl3O3

- Molecular Weight : 371.64 g/mol

- Structure : The compound features a methyl ester functional group attached to a 4-oxobutanoate backbone with two chlorinated phenyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL .

Anticancer Properties

A study assessing the cytotoxic effects on different cancer cell lines revealed that this compound exhibited promising anticancer activity. It showed substantial growth inhibition in cell lines such as HT29 (human colorectal carcinoma), with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on B16 melanoma cells.

- Results : The compound demonstrated cytotoxicity in the submicromolar range, indicating potential for development as an anticancer agent.

- Antimicrobial Efficacy Study :

Data Summary

| Property | Value |

|---|---|

| CAS Number | 344280-40-6 |

| Molecular Weight | 371.64 g/mol |

| Antimicrobial MIC | 46.9 - 93.7 μg/mL |

| IC50 (HT29 Cell Line) | Significantly lower than doxorubicin |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Methyl 4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanoate, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or Claisen condensation to introduce the 4-oxobutanoate backbone. Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature control : Maintaining ≤60°C to prevent side reactions like dechlorination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of chlorinated intermediates .

- Batch vs. flow reactors : Continuous flow systems improve scalability and reduce impurities compared to batch methods .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns signals for chlorophenyl (δ 7.2–7.8 ppm) and oxobutanoate (δ 3.6–4.1 ppm) groups .

- IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ .

- Chromatography :

- HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies byproducts like dechlorinated derivatives .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content .

Advanced Research Questions

Q. How do structural variations in the phenyl substituents influence biological activity, and what SAR trends have been observed?

- Methodological Answer : Comparative studies with analogs reveal:

- Electron-withdrawing groups (e.g., Cl at 2,6-positions) enhance enzyme inhibition by increasing electrophilicity at the ketone moiety .

- Methyl substitution (e.g., 4-methylphenyl) reduces activity due to steric hindrance, as seen in Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate (IC₅₀ = 12 µM vs. 5 µM for the dichloro analog) .

- Table: Comparative Bioactivity of Structural Analogs

| Compound | Substituents | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Target | 4-Cl, 2,6-diCl | 5.0 | Viral protease |

| Analog A | 4-Cl, 4-Me | 12.0 | Viral protease |

| Analog B | 2-F, 4-Cl | 8.5 | Kinase XYZ |

| Data derived from enzyme inhibition assays . |

Q. How can contradictory data on biological activity across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Impurity profiles : Use HPLC-MS to detect trace impurities (e.g., <0.5% 4-chlorophenyl byproducts) that may antagonize activity .

- Cellular vs. enzymatic models : Validate in vitro enzyme data with cell-based assays (e.g., antiviral EC₅₀ in MDCK cells) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent models : Administer 10–50 mg/kg orally to assess bioavailability (reported Tₘₐₓ = 2–4 hrs) .

- Metabolite profiling : Use LC-QTOF to identify phase I metabolites (e.g., hydroxylation at the dichlorophenyl ring) .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity while others show negligible effects?

- Methodological Answer : Discrepancies may stem from:

- Viral strain specificity : Activity against influenza A (H1N1) but not B .

- Prodrug activation : Requires esterase-mediated hydrolysis to the active carboxylic acid form .

- Resistance mutations : Viral proteases with mutations (e.g., S31N) reduce binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.